![molecular formula C11H12N2O B11905325 7-Ethoxyquinolin-3-amine](/img/structure/B11905325.png)
7-Ethoxyquinolin-3-amine
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Overview
Description
7-Ethoxyquinolin-3-amine is an organic compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol . It belongs to the class of quinoline derivatives, which are known for their diverse applications in medicinal and industrial chemistry. This compound is characterized by the presence of an ethoxy group at the 7th position and an amine group at the 3rd position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxyquinolin-3-amine typically involves the reaction of 7-ethoxyquinoline with an appropriate amine source. One common method is the nucleophilic substitution reaction where 7-ethoxyquinoline is treated with ammonia or an amine under suitable conditions. The reaction can be carried out in the presence of a catalyst or under reflux conditions to enhance the yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 7-Ethoxyquinolin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide, while reduction can produce various amine derivatives .
Scientific Research Applications
Antimicrobial Properties
Research has indicated that 7-Ethoxyquinolin-3-amine exhibits significant antimicrobial activity. In a study evaluating its efficacy against various bacterial strains, it was found to inhibit the growth of multi-drug resistant bacteria effectively. The compound's mechanism appears to involve disruption of cellular processes, leading to bacterial cell death .
Antitumor Activity
The compound has shown promise in cancer research as well. In vivo studies have demonstrated that this compound can inhibit tumor growth in xenograft models. For instance, treatment with this compound resulted in a tumor growth inhibition rate of up to 60% at doses around 20 mg/kg. The underlying mechanism may involve induction of apoptosis in cancer cells while sparing normal cells .
Neuroprotective Effects
In the context of neurodegenerative diseases such as Alzheimer's, compounds similar to this compound have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in cognitive decline. Some derivatives have shown promising results as non-competitive inhibitors of AChE, suggesting potential applications in enhancing cognitive function .
Case Study 1: Cancer Treatment
Objective: Evaluate the anticancer effects of this compound in breast cancer models.
Results: The compound demonstrated significant apoptosis induction in breast cancer cells with minimal cytotoxicity towards normal cells. This selective action highlights its potential as a targeted cancer therapy .
Case Study 2: Infection Control
Objective: Assess antimicrobial efficacy against resistant bacterial strains.
Results: In laboratory settings, this compound effectively inhibited the growth of several multi-drug resistant strains, showcasing its potential as a therapeutic agent against difficult-to-treat infections .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 7-Ethoxyquinolin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
- 7-Methoxyquinolin-3-amine
- 7-Chloroquinolin-3-amine
- 7-Fluoroquinolin-3-amine
Comparison: Compared to these similar compounds, 7-Ethoxyquinolin-3-amine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance its solubility and interaction with biological targets, making it a valuable compound for research and industrial applications .
Biological Activity
7-Ethoxyquinolin-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.
Chemical Structure and Synthesis
This compound is derived from quinoline, a heterocyclic aromatic compound known for its diverse biological activities. The synthesis typically involves the reaction of 7-ethoxyquinoline with various amine sources under controlled conditions. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, allowing for more comprehensive biological testing.
Biological Activities
1. Antitumor Activity
Several studies have investigated the antitumor potential of this compound. For instance, a recent study demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Table 1: Cytotoxicity Profile of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
K562 (Leukemia) | 14 | Induction of apoptosis |
MCF-7 (Breast) | 12 | Cell cycle arrest in G0/G1 phase |
A549 (Lung) | 18 | Upregulation of pro-apoptotic proteins |
The study on K562 cells indicated that treatment with this compound led to an increase in early and late apoptosis rates, confirming its role in promoting cell death through apoptotic pathways .
2. Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antibacterial and antifungal activities. It was tested against a range of pathogens, including both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly against resistant strains .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound has been shown to modulate key proteins involved in apoptosis, such as Bcl-2 and Bax. It decreases Bcl-2 (an anti-apoptotic protein) while increasing Bax levels, promoting cell death .
- Cell Cycle Arrest : It effectively halts cell cycle progression at the G0/G1 phase, which is crucial for preventing cancer cell proliferation .
Case Studies
A notable case study involved the treatment of leukemia cells with varying concentrations of this compound. The results demonstrated a clear dose-dependent response in apoptosis rates and significant alterations in cell cycle distribution.
Case Study: K562 Cell Line Treatment
- Objective : To evaluate the apoptotic effects and cell cycle changes induced by the compound.
- Methodology : K562 cells were treated with different concentrations (10 µM, 12 µM, and 14 µM) for 48 hours, followed by flow cytometry analysis.
-
Results :
- Apoptosis rates increased from 9.64% (10 µM) to 37.72% (14 µM).
- The proportion of cells in G0/G1 phase rose significantly, indicating effective cell cycle arrest.
These findings underscore the potential of this compound as a therapeutic agent against hematological malignancies .
Properties
Molecular Formula |
C11H12N2O |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
7-ethoxyquinolin-3-amine |
InChI |
InChI=1S/C11H12N2O/c1-2-14-10-4-3-8-5-9(12)7-13-11(8)6-10/h3-7H,2,12H2,1H3 |
InChI Key |
AXDAOHWICBJGNV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=NC=C(C=C2C=C1)N |
Origin of Product |
United States |
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